An In-depth Technical Guide to 2-(3-Chlorophenyl)ethanol: Structure, Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-(3-Chlorophenyl)ethanol: Structure, Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of 2-(3-chlorophenyl)ethanol, a key chemical intermediate with significant applications in research and development, particularly within the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical structure, physicochemical properties, spectroscopic characterization, synthesis protocols, reactivity, and role as a building block in the creation of complex molecules.
Molecular Structure and Chemical Identity
2-(3-Chlorophenyl)ethanol, also known as 3-chlorophenethyl alcohol, is an organic compound belonging to the family of substituted phenethyl alcohols. Its structure consists of a phenyl ring substituted with a chlorine atom at the meta-position (position 3), attached to a two-carbon ethanol chain.
Chemical Structure:
Figure 1: Chemical structure of 2-(3-Chlorophenyl)ethanol.
Molecular Formula: C₈H₉ClO[1]
Molecular Weight: 156.61 g/mol [1]
CAS Registry Number: 5182-44-5[1]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of 2-(3-chlorophenyl)ethanol is essential for its handling, application in synthesis, and purification.
Physicochemical Properties
| Property | Value | Source |
| Physical State | Clear, colorless to slightly yellow liquid | [2] |
| Boiling Point | 79 °C at 0.3 mmHg | [2] |
| Density | 1.189 g/cm³ (at 20 °C) | |
| Refractive Index | 1.554 (at 20 °C) | |
| pKa | 14.76 ± 0.10 (Predicted) | |
| Solubility | Soluble in methanol, ethanol, and dichloromethane. |
Spectroscopic Characterization
Spectroscopic data is crucial for the identification and purity assessment of 2-(3-chlorophenyl)ethanol. Below are the expected characteristic spectral features.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The expected chemical shifts (δ) in ppm relative to TMS (tetramethylsilane) are:
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Aromatic protons (4H): Multiplet in the range of δ 7.1-7.3 ppm.
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Methylene protons adjacent to the aromatic ring (-CH₂-Ar, 2H): Triplet around δ 2.8 ppm.
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Methylene protons adjacent to the hydroxyl group (-CH₂-OH, 2H): Triplet around δ 3.8 ppm.
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Hydroxyl proton (-OH, 1H): A broad singlet, with its chemical shift dependent on concentration and solvent.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The carbon NMR spectrum reveals the different carbon environments in the molecule. The anticipated chemical shifts are:
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Aromatic carbons: Multiple signals between δ 125-142 ppm.
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Methylene carbon adjacent to the aromatic ring (-CH₂-Ar): Approximately δ 39 ppm.
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Methylene carbon adjacent to the hydroxyl group (-CH₂-OH): Approximately δ 63 ppm.
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum shows the characteristic vibrational frequencies of the functional groups present.
| Wavenumber (cm⁻¹) | Vibration |
| 3400-3200 (broad) | O-H stretch (hydroxyl group) |
| 3100-3000 | C-H stretch (aromatic) |
| 3000-2850 | C-H stretch (aliphatic) |
| 1600-1450 | C=C stretch (aromatic ring) |
| 1250-1000 | C-O stretch (primary alcohol) |
| 800-600 | C-Cl stretch |
Mass Spectrometry (MS): Electron ionization mass spectrometry would be expected to show a molecular ion peak ([M]⁺) at m/z 156/158, reflecting the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). Key fragmentation patterns for primary alcohols include the loss of water ([M-18]⁺) and alpha-cleavage. The base peak is often the tropylium ion or a related aromatic fragment.
Synthesis of 2-(3-Chlorophenyl)ethanol
The synthesis of 2-(3-chlorophenyl)ethanol is most commonly achieved through the reduction of a suitable precursor, such as 3-chlorophenylacetic acid or its ester derivative. The following protocol details a reliable method for its preparation.
Synthesis via Reduction of 3-Chlorophenylacetic Acid
This method involves the reduction of the carboxylic acid functionality to a primary alcohol. A common and effective reagent for this transformation is sodium borohydride in the presence of iodine.
Figure 2: Workflow for the synthesis of 2-(3-Chlorophenyl)ethanol.
Experimental Protocol:
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-chlorophenylacetic acid (1 equivalent) and anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice-salt bath.
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Addition of Reducing Agent: Slowly add sodium borohydride (2-3 equivalents) to the stirred solution.
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Addition of Iodine: Prepare a solution of iodine (1 equivalent) in anhydrous THF. Add this solution dropwise to the reaction mixture, maintaining the temperature below 10 °C.
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Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.
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Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol.
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Work-up: Remove the solvents under reduced pressure. To the residue, add a 20% aqueous solution of potassium hydroxide and stir for 30 minutes.
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Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.
Reactivity and Chemical Stability
The chemical reactivity of 2-(3-chlorophenyl)ethanol is primarily dictated by its primary alcohol functional group.
Oxidation: As a primary alcohol, it can be oxidized to the corresponding aldehyde, 3-chlorophenylacetaldehyde, using mild oxidizing agents such as pyridinium chlorochromate (PCC) in dichloromethane. Stronger oxidizing agents, like potassium permanganate or chromic acid, will further oxidize the aldehyde to 3-chlorophenylacetic acid.[3]
Esterification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst to form the corresponding esters.
Halogenation: The hydroxyl group can be substituted by a halogen using reagents such as thionyl chloride (for chlorination) or phosphorus tribromide (for bromination) to yield 1-(2-haloethyl)-3-chlorobenzene.
Stability: 2-(3-Chlorophenyl)ethanol is a relatively stable compound under standard laboratory conditions. However, it should be stored in a cool, dry place away from strong oxidizing agents to prevent degradation.
Applications in Drug Development and Organic Synthesis
2-(3-Chlorophenyl)ethanol serves as a valuable building block in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). The presence of the chlorine atom on the phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.
One notable application is in the synthesis of dopamine autoreceptor agonists. For instance, it is a precursor to intermediates like 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine, which are then used to create a series of 2-[3-{4-(3-chlorophenyl)-1-piperazinyl}propyl]-1,2,4-triazolo[4,3-a]pyridine-3-(2H)-one hydrochloride derivatives, investigated for their potential as novel antidepressant and antipsychotic agents.
The synthesis of these compounds often involves the conversion of the hydroxyl group of 2-(3-chlorophenyl)ethanol to a better leaving group, followed by nucleophilic substitution with a piperazine derivative.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-(3-chlorophenyl)ethanol.
GHS Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
GHS Precautionary Statements:
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P264: Wash skin thoroughly after handling.
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P280: Wear protective gloves/eye protection/face protection.
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P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
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P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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P332 + P313: If skin irritation occurs: Get medical advice/attention.
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P337 + P313: If eye irritation persists: Get medical advice/attention.
It is recommended to handle 2-(3-chlorophenyl)ethanol in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
2-(3-Chlorophenyl)ethanol is a versatile and important chemical intermediate with a well-defined set of properties. Its utility in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry, makes it a valuable compound for researchers and drug development professionals. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe application in the laboratory.
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